REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[C:12]1([O:18][CH3:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(Cl)Cl>[CH3:19][O:18][C:12]1[CH:17]=[CH:16][C:15]([C:4]([C:3]2[C:2]([Cl:1])=[C:10]([CH3:11])[CH:9]=[CH:8][CH:7]=2)=[O:5])=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
18.05 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=C1C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.96 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
AICl3 (2.41 g, 1 eq.) was added
|
Type
|
WAIT
|
Details
|
After ten minutes
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
poured on ice
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)C=2C(=C(C=CC2)C)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |